5-bromo-2-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide
Description
Properties
IUPAC Name |
5-bromo-2-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrClNO3/c1-18(23,10-12-3-6-14(24-2)7-4-12)11-21-17(22)15-9-13(19)5-8-16(15)20/h3-9,23H,10-11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBHQLQNAJBUSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=C(C=CC(=C2)Br)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide typically involves multi-step organic reactions. One common method includes:
Friedel-Crafts Acylation: This step introduces the acyl group to the benzene ring.
Halogenation: Introduction of bromine and chlorine atoms to the benzene ring.
Coupling Reaction: The hydroxy-methoxyphenyl group is introduced via a coupling reaction, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the above reactions are optimized for yield and purity. The use of catalysts and controlled reaction conditions (temperature, pressure, and pH) is crucial to ensure efficient production.
Chemical Reactions Analysis
Table 1: Key Synthetic Reactions and Conditions
| Reaction Type | Reagents/Conditions | Functional Group Modified |
|---|---|---|
| Amide Bond Formation | Thionyl chloride (SOCl₂), DMF catalysis | Carboxylic acid → Amide |
| Friedel-Crafts Acylation* | AlCl₃, CH₂Cl₂, vacuum | Aromatic ring functionalization |
| Hydroxylation/Epoxidation** | Oxidizing agents (e.g., mCPBA) | Allylic/benzylic positions |
*Inferred from similar benzophenone syntheses .
**Hypothetical based on structural analogs.
Halogen Substituents (Br, Cl)
-
Nucleophilic Aromatic Substitution (NAS) : Bromine at the 5-position is susceptible to substitution under Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids). Chlorine at the 2-position is less reactive due to steric and electronic deactivation by the adjacent amide group.
-
Reductive Dehalogenation : Possible under catalytic hydrogenation (H₂/Pd-C), though methoxy groups may require protection .
Benzamide Core
-
Hydrolysis : The amide bond resists hydrolysis under mild conditions but cleaves in strong acidic (HCl, Δ) or basic (NaOH, Δ) environments to yield 5-bromo-2-chlorobenzoic acid and the corresponding amine .
-
Reduction : Lithium aluminum hydride (LiAlH₄) reduces the amide to a benzylamine derivative, though competing reduction of methoxy groups may occur.
Hydroxyl and Methoxy Groups
-
Etherification : The hydroxyl group undergoes alkylation or acylation (e.g., with alkyl halides or acetic anhydride) under basic conditions .
-
Demethylation : Methoxy groups convert to hydroxyls via BBr₃ or HI, enabling further functionalization.
Cross-Coupling with Boronic Acids
The bromine atom participates in Pd-catalyzed cross-coupling (e.g., Suzuki), forming biaryl structures. This reaction proceeds via oxidative addition of Pd⁰ to the C–Br bond, transmetalation with a boronic acid, and reductive elimination.
Acid-Catalyzed Rearrangements
Protonation of the amide oxygen under acidic conditions could lead to Beckmann rearrangement or hydrolysis, depending on temperature and solvent .
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its pharmacological properties, particularly as an enzyme inhibitor or receptor modulator. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.
Key Findings:
- Inhibition of Cancer Cell Growth : Related compounds have shown efficacy in inhibiting the growth of resistant cancer cell lines by downregulating specific proteins involved in tumorigenesis .
- Antimicrobial Activity : Benzamide derivatives have demonstrated antibacterial properties against multiple pathogens, suggesting potential as new antimicrobial agents .
Research indicates that 5-bromo-2-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide may exhibit significant biological activities. It can interact with molecular targets, potentially altering their functions through mechanisms such as signal transduction.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, offering insights into the potential applications of this compound:
- Inhibition of Key Enzymes : A study demonstrated that benzamide derivatives could inhibit key kinases involved in cancer progression, indicating therapeutic potential in oncology.
- Activity Against Mycobacterial Strains : Research on similar benzamide derivatives showed promising results against mycobacterial and bacterial strains, suggesting their use in treating infections resistant to conventional antibiotics .
- Photosynthetic Inhibition : Compounds similar to this compound were evaluated for their effects on photosynthetic electron transport in plants, revealing potential agricultural applications.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecule. Pathways involved could include signal transduction or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Core Aromatic System
- 5-bromo-2-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine (): This analog replaces the benzamide core with a pyrimidine ring. The bromo and chloro substitutions are retained, but the aromatic heterocycle may enhance binding to nucleotide targets (e.g., kinases) compared to the benzamide’s planar structure .
- This could enhance fluorescence or DNA intercalation properties compared to the target compound’s flexible N-alkyl chain .
N-Alkyl Substituents
- 2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) (): Features a shorter ethyl chain with dual methoxy groups.
- N-(2-bromo-3-aryloxypropyl)amines (): These analogs highlight the role of bromo-alkyl chains in reactivity. The target compound’s hydroxypropyl group may facilitate hydrogen bonding (as in ), while bromo substituents in other compounds (e.g., ) are often associated with pesticidal activity .
Physicochemical Properties
Key Observations :
- The hydroxy and methoxy groups in the target compound likely enhance aqueous solubility compared to purely aromatic analogs .
Biological Activity
5-bromo-2-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide is a synthetic compound characterized by a complex structure that includes a benzamide core. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. The following sections delve into its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is . The synthesis typically involves multi-step organic reactions, including:
- Friedel-Crafts Acylation - Introduction of the acyl group.
- Halogenation - Addition of bromine and chlorine.
- Coupling Reaction - Incorporation of the hydroxy-methoxyphenyl group via methods like Suzuki-Miyaura coupling .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or modulator, altering the activity of these targets through binding at active sites. The pathways involved can include signal transduction and metabolic processes, making it a candidate for further pharmacological exploration .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, benzamide derivatives have shown efficacy in inhibiting dihydrofolate reductase (DHFR), a critical enzyme in cancer cell proliferation .
Enzyme Inhibition
The compound may inhibit specific kinases involved in cancer progression. For example, studies have identified related compounds that effectively inhibit RET kinase activity, which is implicated in various cancers .
Antimicrobial Activity
Additionally, benzamide derivatives have been evaluated for antimicrobial properties, showing effectiveness against certain bacterial strains. This suggests that this compound could possess similar activities .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Inhibition of Cancer Cell Growth : A study demonstrated that benzamide riboside (a structural analog) inhibited cell growth in resistant cancer cell lines by downregulating DHFR protein levels .
- Kinase Inhibition : Research on novel benzamide derivatives indicated that they could inhibit key kinases involved in tumorigenesis, suggesting potential therapeutic applications in oncology .
- Antimicrobial Efficacy : Investigations into the antibacterial properties of benzamide derivatives revealed promising results against various pathogens, highlighting their potential as new antimicrobial agents .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique biological profiles:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-bromo-2-hydroxy-3-methoxybenzaldehyde | Lacks chloro and hydroxy-methoxyphenyl groups | Moderate enzyme inhibition |
| 5-bromo-2-chloro-4-methoxybenzamide | Similar but lacks hydroxy-methoxyphenyl | Anticancer properties but less potent |
The distinct substitution pattern of this compound imparts unique chemical and biological properties that warrant further investigation.
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Bromination | K₂CO₃, CH₃I | THF | 80°C, 4h | ~75% |
| Amidation | SOCl₂, Pyridine | DCM | RT, 12h | ~65% |
| Purification | Ethanol recrystallization | - | - | >95% purity |
Advanced: How can computational methods optimize the synthesis of this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict optimal reaction pathways and transition states. For example:
- Transition State Analysis : Identify energy barriers for bromination and amidation steps to minimize side reactions .
- Solvent Effects : Simulate solvent interactions (e.g., THF vs. DCM) using COSMO-RS models to enhance reaction efficiency .
- Machine Learning : Train models on existing benzamide synthesis data to predict yields under varying conditions (e.g., temperature, catalyst) .
Basic: What analytical techniques confirm the structure and purity of the compound?
Methodological Answer:
- Spectroscopy :
- Chromatography :
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 467.2) .
Q. Table 2: Key Spectroscopic Data
| Technique | Key Peaks | Interpretation |
|---|---|---|
| ¹H NMR | δ 3.8 (s, 3H) | Methoxy group |
| IR | 1650 cm⁻¹ | Amide C=O |
| HPLC | tR = 8.2 min | Purity >95% |
Advanced: What strategies address conflicting data in biological activity assays?
Methodological Answer:
- Dose-Response Studies : Test multiple concentrations (e.g., 0.1–100 µM) to identify EC₅₀/IC₅₀ values and rule out non-specific effects .
- Control Experiments : Include DMSO (solvent control) and known inhibitors (e.g., GroEL/ES inhibitors) to validate assay conditions .
- Biofilm vs. Planktonic Assays : Use crystal violet staining and ATP-based viability kits to differentiate activity modes .
Basic: What are the key functional groups influencing reactivity and bioactivity?
Methodological Answer:
- Bromine/Chloro Substituents : Enhance electrophilic aromatic substitution reactivity and hydrophobic interactions in target binding .
- Hydroxypropyl Group : Facilitates hydrogen bonding with biological targets (e.g., enzymes or DNA) .
- Methoxyphenyl Moiety : Modulates solubility and π-π stacking in receptor pockets .
Advanced: How to design derivatives to enhance bioactivity?
Methodological Answer:
Q. Table 3: Derivative Design Strategies
| Modification | Expected Impact | Example Derivative |
|---|---|---|
| CF₃ substitution | Enhanced lipophilicity | 5-CF₃-2-Cl analog |
| Thiadiazole ring | Improved stability | N-(thiadiazol-2-yl) variant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
